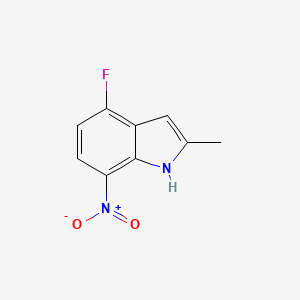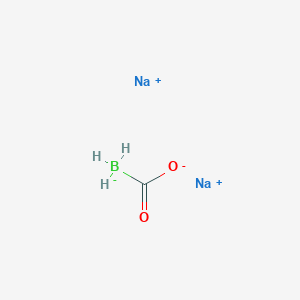
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine is an organic compound with the molecular formula C12H13F4NO. It is characterized by the presence of a piperidine ring substituted with a phenoxy group that contains both fluoro and trifluoromethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)phenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol is treated with a base to form the phenoxide ion, which then reacts with piperidine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro and trifluoromethyl groups.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Bases: Used in nucleophilic substitution reactions to generate phenoxide ions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can produce various substituted aromatic compounds .
Scientific Research Applications
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Agrochemicals: The compound is used in the development of new agrochemicals due to its unique chemical properties.
Material Science: It is studied for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine depends on its specific application. In pharmaceuticals, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)piperidine: Similar structure but lacks the phenoxy group.
4-(3-Fluorophenoxy)piperidine: Similar structure but lacks the trifluoromethyl group.
4-(4-Fluoro-2-methoxyphenoxy)piperidine: Similar structure but has a methoxy group instead of a trifluoromethyl group.
Uniqueness
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine is unique due to the combination of the fluoro and trifluoromethyl groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenoxy]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO/c13-11-2-1-9(7-10(11)12(14,15)16)18-8-3-5-17-6-4-8/h1-2,7-8,17H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWOMXSULCORSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE](/img/structure/B7947691.png)
![5-Fluoro-thiazolo[5,4-b]pyridin-2-ol](/img/structure/B7947700.png)

![5-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B7947707.png)



![5-[(1R)-1-amino-3-hydroxypropyl]-2-methoxyphenol;hydrochloride](/img/structure/B7947741.png)
![(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride](/img/structure/B7947749.png)
